3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol
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Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an amino group at the 3-position. The molecular formula of this compound is C6H6N4O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and palladium catalysts allows for efficient and scalable production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyridines
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyridin-3-amine
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Comparison: 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol is unique due to its specific amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits superior anticancer and antimicrobial properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-9-8-5-2-1-4(11)3-10(5)6/h1-3,11H,(H2,7,9) |
InChI Key |
QIQNEOCRWBYVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1O)N |
Origin of Product |
United States |
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